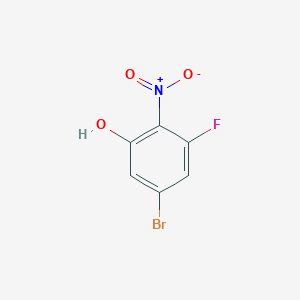

5-溴-3-氟-2-硝基苯酚

描述

5-Bromo-3-fluoro-2-nitrophenol is a chemical compound with the molecular formula C6H3BrFNO3 . It is a solid substance and is used for research and development purposes .

Synthesis Analysis

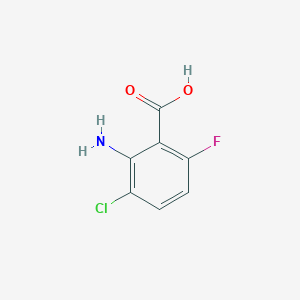

The synthesis of 5-Bromo-3-fluoro-2-nitrophenol involves nitration of 3-fluorobenzotrifluoride in batch reactors . The process is highly exothermic and requires careful control of heat and mass transfer rates . The nitration process in a millireactor has been studied, with the aim of achieving better control over impurity formation and higher process efficiency .Molecular Structure Analysis

The molecular structure of 5-Bromo-3-fluoro-2-nitrophenol consists of a phenol group with bromo, fluoro, and nitro substituents . The molecular weight is 236 .Chemical Reactions Analysis

5-Bromo-3-fluoro-2-nitrophenol can undergo various chemical reactions. For instance, it can be used in the total synthesis of the (+/−)-CC-1065 CPI subunit . It can also be converted into (5-Bromo-3-fluoro-2-nitro-phenyl)-methyl-amine .Physical And Chemical Properties Analysis

5-Bromo-3-fluoro-2-nitrophenol is a solid substance . It has a density of 2.0±0.1 g/cm3 . The boiling point is 279.6±35.0 °C at 760 mmHg .科学研究应用

硝基物发光传感

涉及 5-溴邻苯二甲酸等成分的混合配体二维金属有机骨架 (MOF) 的研究导致开发出一种 Cd(ii) 发光 MOF,它在水性介质中对苦味酸 (TNP) 等一系列硝基物表现出有效的发光猝灭。这种对缺电子的 TNP 具有选择性和灵敏的荧光猝灭响应,是通过电子转移/能量转移过程和静电相互作用的结合来实现的,使其成为检测环境和安全应用中硝基化合物的有希望的方法 (Rachuri 等,2016).

增强化疗疗效

在癌症治疗领域,特别是对于结直肠癌 (CRC),白藜芦醇已显示出对结直肠癌细胞对 5-氟尿嘧啶 (5-FU)(一种常用的化疗剂)的化学增敏作用。观察到的协同效应包括抑制细胞增殖、增强细胞间连接形成和促进细胞凋亡。这是通过调节各种细胞过程实现的,包括桥粒、间隙连接和紧密连接以及粘附分子的上调,以及 NF-κB 通路的下调,该通路在耐药性和癌症进展中起着至关重要的作用 (Buhrmann 等,2015).

大气监测

一项关于城市、郊区和农村大气中酚类和硝基酚的空间和地理变化的研究强调了监测大气中这些化合物的必要性。该研究提供了对这些化合物来源及其对空气质量和公众健康潜在影响的见解。它强调需要进一步调查以更好地了解酚类和硝基酚在环境中的行为和影响 (Morville 等,2006).

安全和危害

未来方向

5-Bromo-3-fluoro-2-nitrophenol is widely used as an intermediate in the synthesis and development of new active pharmaceutical ingredients (APIs). It is an important intermediate for the synthesis of vasokinetic kinin antagonist, which is used to treat acute pain, neuropathic pain, and inflammatory pain symptoms . Future research may focus on improving the synthesis process and exploring new applications.

作用机制

Target of Action

Nitrophenols, a class of compounds to which 5-bromo-3-fluoro-2-nitrophenol belongs, are known to interact with various biological targets .

Mode of Action

Nitrophenols, in general, are electrophilic and can undergo reactions such as nitration and bromination . The nitro group is meta directing, meaning that it directs incoming electrophiles to the positions meta to itself .

Biochemical Pathways

Nitrophenols have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight and solubility, may influence its bioavailability .

Result of Action

Nitrophenols, in general, are known to be poisonous and can cause various health effects .

Action Environment

The action, efficacy, and stability of 5-Bromo-3-fluoro-2-nitrophenol can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other electrophiles or nucleophiles in its environment . Additionally, its stability and efficacy may be influenced by factors such as temperature and pH .

属性

IUPAC Name |

5-bromo-3-fluoro-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO3/c7-3-1-4(8)6(9(11)12)5(10)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCBYQYRMKRPAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)[N+](=O)[O-])F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-fluoro-2-nitrophenol | |

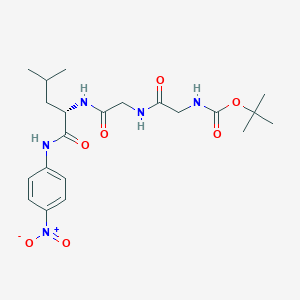

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

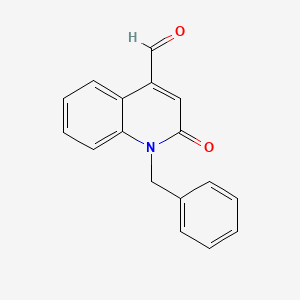

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R)-1,1,1-trifluoropropan-2-yl]benzene](/img/structure/B1529469.png)